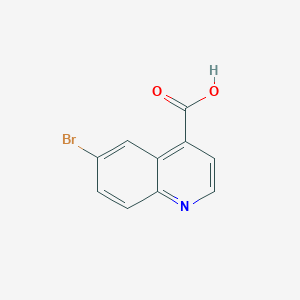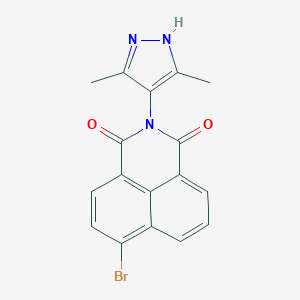
3,4-dichloro-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-propylbenzamide (DCPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 234.13 g/mol. This compound is also known as N-(3,4-dichlorophenyl)propionamide and has the chemical formula C10H10Cl2NO.
作用机制
DCPB exerts its effects by binding to the TRPV1 receptor and preventing the influx of calcium ions into the cell. This results in the inhibition of the downstream signaling pathways that are activated by the TRPV1 receptor. DCPB has been shown to be a highly selective antagonist of the TRPV1 receptor, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects in various experimental models. In animal studies, DCPB has been shown to reduce the perception of pain and temperature, indicating its potential as a therapeutic agent for the treatment of pain. DCPB has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the TRPV1 receptor.
实验室实验的优点和局限性
One of the primary advantages of using DCPB in laboratory experiments is its high selectivity for the TRPV1 receptor. This allows for the investigation of the specific role of this receptor in various physiological processes. However, one of the limitations of using DCPB is its relatively low potency compared to other TRPV1 antagonists. This may limit its effectiveness in certain experimental models.
未来方向
There are several potential directions for future research on DCPB. One area of interest is the investigation of the role of the TRPV1 receptor in various disease states, such as chronic pain and inflammation. Additionally, the development of more potent TRPV1 antagonists based on the structure of DCPB may lead to the development of more effective therapeutic agents for the treatment of pain and other conditions. Finally, the investigation of the effects of DCPB on other ion channels and receptors may lead to a better understanding of its mechanisms of action and potential applications in scientific research.
合成方法
DCPB can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with propionyl chloride followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of DCPB with a yield of approximately 70%.
科学研究应用
DCPB has been extensively studied for its potential applications in scientific research. One of the primary uses of DCPB is as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain and temperature. By blocking the TRPV1 receptor, DCPB can be used to investigate the role of this receptor in various physiological processes.
属性
CAS 编号 |
16505-79-6 |
|---|---|
产品名称 |
3,4-dichloro-N-propylbenzamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC 名称 |
3,4-dichloro-N-propylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI 键 |
JGGLHTRYIITBNL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
其他 CAS 编号 |
16505-79-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
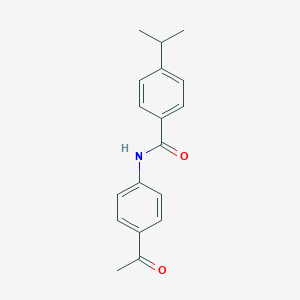


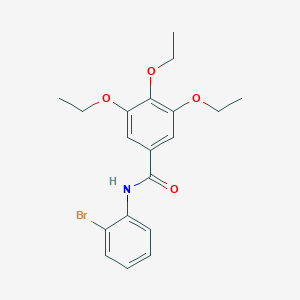
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
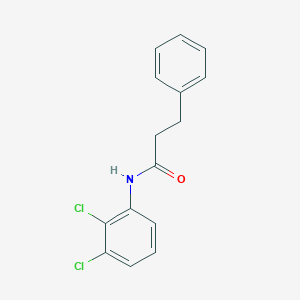
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
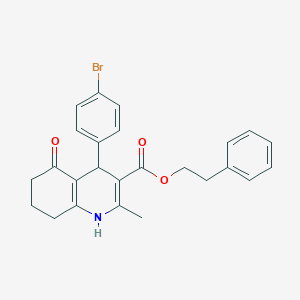
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
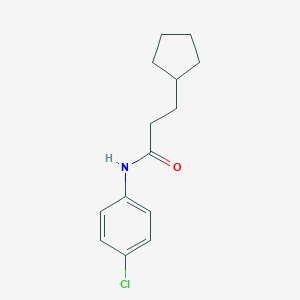
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
